![molecular formula C15H21NO4 B558237 Boc-Phe-OMe CAS No. 51987-73-6](/img/structure/B558237.png)
Boc-Phe-OMe
Overview
Description
Boc-Phe-OMe, also known as N-(tert-Butoxycarbonyl)-L-phenylalanine methyl ester, is used in the synthetic preparation of O-benzyl salicylamides built from leucine and phenylalanine . It has a molecular formula of C15H21NO4 .
Synthesis Analysis
Boc-Phe-OMe is used in solid-phase peptide synthesis . It is also used in the synthesis of antibody-drug conjugates .Molecular Structure Analysis
The molecular structure of Boc-Phe-OMe consists of a phenylalanine amino acid protected by a tert-butoxycarbonyl (Boc) group at the nitrogen and a methyl ester at the carboxyl end .Chemical Reactions Analysis
Boc-Phe-OMe is used in Boc solid-phase peptide synthesis . The Boc group is acid-labile and can be removed under mild acidic conditions, which makes it useful in peptide synthesis.Physical And Chemical Properties Analysis
Boc-Phe-OMe has a molecular weight of 279.33 . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the retrieved resources.Scientific Research Applications
Peptide Self-Assembly and Supramolecular Structures
Boc-Phe-OMe, along with its analogs, has been studied for its self-assembly behavior. Notably, the presence of an extra methylene group in the side chain of one of the amino acids significantly influences its molecular arrangement and supramolecular structure . In particular:
Supramolecular Helical Self-Assembly
Small peptides, including Boc-Phe-OMe, can form duplexes that interconnect via intermolecular hydrogen bonds to create supramolecular helices . These structures have implications for biomaterial chemistry and bioelectronics.
Safety And Hazards
While specific safety and hazards data for Boc-Phe-OMe was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The self-assembly of peptides like Boc-Phe-OMe forming various micro to nanostructures has several applications in nanobiotechnology . They have exciting applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .
properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSWSVBXRBXPRL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432331 | |
Record name | Boc-Phe-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-OMe | |
CAS RN |
51987-73-6 | |
Record name | Boc-Phe-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-L-phenylalanine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.